3-amino-2,3-dihydro-1H-inden-5-ol

Beschreibung

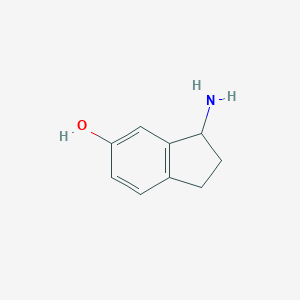

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-amino-2,3-dihydro-1H-inden-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-9-4-2-6-1-3-7(11)5-8(6)9/h1,3,5,9,11H,2,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUPGBDOLGDVNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564883 | |

| Record name | 3-Amino-2,3-dihydro-1H-inden-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168902-76-9 | |

| Record name | 3-Amino-2,3-dihydro-1H-inden-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2,3-dihydro-1H-inden-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Amino 2,3 Dihydro 1h Inden 5 Ol and Its Analogs

General Synthetic Routes to Dihydro-1H-indene Derivatives

The construction of the dihydro-1H-indene core is the foundational step in the synthesis of 3-amino-2,3-dihydro-1H-inden-5-ol. These strategies typically involve the formation of an indanone precursor, which is then further functionalized.

Indanone Core Preparation Strategies

The synthesis of the indanone skeleton, particularly 5-hydroxy-1-indanone (B188539), is a key preliminary step. Various methods have been developed to achieve this. One common approach involves the intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropanoic acid. For instance, ferulic acid can be hydrogenated and then cyclized to form an indanone derivative. figshare.com

Another strategy begins with more readily available starting materials. For example, 2,6-dibromophenol (B46663) can be reacted with 3-chloropropionyl chloride, followed by a Lewis acid-catalyzed cyclization and subsequent debromination to yield 5-hydroxy-1-indanone. figshare.comnih.gov A similar one-pot process can be achieved starting from benzoic acids, which are converted to their acyl chlorides, reacted with ethylene, and then undergo intramolecular Friedel-Crafts alkylation. figshare.com Demethylation of 5-methoxy-1-indanone (B147253) using a Lewis acid like aluminum chloride also provides a direct route to 5-hydroxy-1-indanone. nih.gov

Enzymatic approaches have also been explored. For example, naphthalene (B1677914) dioxygenase (NDO) and toluene (B28343) dioxygenase (TDO) have been used for the regiospecific and stereoselective hydroxylation of 1-indanone (B140024) and 2-indanone, offering a biocatalytic route to hydroxyindanones. nih.gov

| Starting Material | Key Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| 5-methoxy-1-indanone | AlCl3, Benzene (B151609) | 5-hydroxy-1-indanone | Direct demethylation. | nih.gov |

| 2,6-dibromophenol | 3-chloropropionyl chloride, Lewis acid, Debromination agent | 5-hydroxy-1-indanone | Multi-step synthesis from a substituted phenol. | figshare.comnih.gov |

| Benzoic acids | Thionyl chloride, Ethylene, Friedel-Crafts catalyst | 1-Indanones | One-pot process. | figshare.com |

| 1-Indanone | Naphthalene dioxygenase (NDO) | 3-hydroxy-1-indanone | Biocatalytic hydroxylation. | nih.gov |

Introduction of Amino and Hydroxyl Functional Groups

With the 5-hydroxy-1-indanone core in hand, the next critical step is the introduction of the amino group at the 3-position. A common method for this transformation is reductive amination. youtube.com This process involves the reaction of the ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent to form the desired primary amine. The ketone is first converted to an intermediate imine, which is then reduced to the amine. youtube.commonash.edu

Alternatively, the ketone can be converted to an oxime by reaction with hydroxylamine. The subsequent reduction of the oxime yields the primary amine. libretexts.org The hydroxyl group at the 5-position is typically carried through from the starting indanone, as its presence can direct or influence subsequent reactions.

Stereoselective Synthesis of Enantiopure this compound and its Stereoisomers

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of methods for the stereoselective synthesis of enantiopure this compound is of significant interest.

Chiral Resolution Techniques for Aminoindan Intermediates

One of the most established methods for obtaining enantiomerically pure compounds is through the resolution of a racemic mixture. wikipedia.org For amino compounds like this compound, this is typically achieved by forming diastereomeric salts with a chiral acid. libretexts.org Common resolving agents include tartaric acid, mandelic acid, and camphor-10-sulfonic acid. libretexts.org

The process involves reacting the racemic amine with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. libretexts.orgwikipedia.org This difference in solubility allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the chiral auxiliary (the resolving agent) is removed, typically by treatment with a base, to yield the resolved, enantiomerically pure amine. wikipedia.org This technique has been successfully applied to a wide range of amino compounds. nih.govmdpi.com

| Resolving Agent | Class | Principle of Separation | Reference |

|---|---|---|---|

| Tartaric acid | Chiral carboxylic acid | Formation of diastereomeric salts with differing solubilities. | libretexts.org |

| Mandelic acid | Chiral carboxylic acid | Formation of diastereomeric salts with differing solubilities. | libretexts.org |

| Camphor-10-sulfonic acid | Chiral sulfonic acid | Formation of diastereomeric salts with differing solubilities. | libretexts.org |

| Brucine | Chiral alkaloid base | Used for resolving acidic compounds, but demonstrates the principle. | libretexts.org |

Asymmetric Catalysis in Indene (B144670) Functionalization

Asymmetric catalysis offers a more direct and atom-economical approach to enantiopure compounds compared to chiral resolution. In the context of this compound synthesis, this can be achieved through the asymmetric reductive amination of the 5-hydroxy-1-indanone precursor. This reaction utilizes a chiral catalyst to control the stereochemical outcome of the reduction of the imine intermediate. nih.govnih.gov

Iridium complexes with chiral phosphoramidite (B1245037) ligands have been shown to be effective catalysts for the direct asymmetric reductive amination of a variety of ketones with primary alkyl amines, affording chiral secondary amines in high yields and excellent enantioselectivity. nih.gov Another approach involves the use of transaminases, which are enzymes that can catalyze the asymmetric synthesis of chiral amines from ketones. nih.gov These biocatalysts can exhibit high enantioselectivity for specific substrates. nih.gov

An alternative strategy is the stereoselective reduction of an intermediate α-hydroxy oxime ether, which can provide a route to cis-1,2-amino alcohols with high stereocontrol. libretexts.org

Functional Group Transformations and Derivatization of this compound

The amino and hydroxyl groups of this compound offer sites for further chemical modification to produce a variety of derivatives. These transformations can be used to explore structure-activity relationships or to attach the molecule to other chemical entities.

The amino group can undergo N-alkylation to form secondary or tertiary amines. This can be achieved through reductive amination with aldehydes or ketones, or by direct alkylation with alkyl halides. nih.govresearchgate.net Protecting the amino group, for instance as a carbamate, allows for selective modification of other parts of the molecule. google.com

Nucleophilic Substitutions Involving the Amino Group

The primary amino group in aminoindane derivatives is a key site for nucleophilic reactions, enabling the introduction of a wide array of substituents through alkylation and acylation. These reactions are fundamental for creating libraries of compounds with diverse structures and properties.

N-Alkylation: The direct alkylation of amino alcohols can be challenging due to the potential for over-alkylation, leading to mixtures of mono- and di-alkylated products. A selective method for the mono-N-alkylation of 3-amino alcohols has been developed that utilizes 9-borabicyclo[3.3.1]nonane (9-BBN). This reagent forms a stable chelate with the amino alcohol, which allows for deprotonation and subsequent reaction with an alkyl halide to yield the mono-N-alkylated product with high selectivity. nih.gov This strategy is applicable to substrates with a 1,3-relationship between the amine and alcohol, a structural feature present in this compound. The process involves chelate formation, deprotonation, reaction with an alkyl halide, and finally, mild acidic hydrolysis to release the product. nih.gov In the context of related 1-aminoindanes, alkylation is a key step in the synthesis of pharmacologically active molecules. For instance, the alkylation of (R)-1-aminoindane is a crucial step in preparing various derivatives, often carried out in the presence of a base like potassium carbonate. google.com

N-Acylation: The amino group of aminoindanes readily undergoes acylation when treated with acylating agents such as acyl chlorides or anhydrides. This reaction proceeds via nucleophilic acyl substitution. Typically, the reaction requires two equivalents of the amine: one to act as the nucleophile and the second to act as a base to neutralize the hydrogen chloride byproduct. youtube.com For more sterically hindered amino acids, the use of Fmoc amino acid symmetrical anhydrides has proven to be an efficient method for acylation, often providing superior results compared to other coupling protocols. nih.gov

Table 1: Nucleophilic Substitution Reactions of the Amino Group

| Reaction Type | Reagents | Substrate Class | Product Type | Key Features | Reference |

| Mono-N-Alkylation | 1. 9-BBN 2. Base 3. Alkyl Halide | 1,3-Amino Alcohols | Mono-N-alkylated amino alcohol | High selectivity for mono-alkylation via a stable chelate. | nih.gov |

| N-Alkylation | Alkyl Halide, K₂CO₃ | 1-Aminoindane | N-Alkyl-1-aminoindane | Standard method for introducing alkyl groups. | google.com |

| N-Acylation | Acyl Chloride | Amines | Amide | Requires two equivalents of amine or an external base. | youtube.com |

| N-Acylation | Fmoc symmetrical anhydride | Hindered Amino Acids | Fmoc-protected peptide | Efficient for sterically demanding substrates. | nih.gov |

Reactions of the Hydroxyl Group

The hydroxyl group on the indane skeleton, whether phenolic or alcoholic, provides another handle for synthetic modification, primarily through esterification and etherification reactions.

Esterification/O-Acylation: The hydroxyl group can be converted into an ester through reaction with a carboxylic acid or its derivative. A significant challenge in molecules containing both amino and hydroxyl groups is achieving selective O-acylation over N-acylation. Research has shown that direct acylation of unprotected hydroxyamino acids with acyl halides or anhydrides under strongly acidic conditions (e.g., trifluoroacetic acid or methanesulfonic acid) leads to chemoselective O-acylation. frontiersin.org In this environment, the amino group is protonated and thus deactivated as a nucleophile, allowing the less basic hydroxyl group to react. frontiersin.org This method is scalable and often allows for the direct isolation of the product without the need for chromatographic purification. frontiersin.org General methods for esterification, including enzymatic approaches using lipases, have also been widely reviewed and can be applied to phenolic compounds to increase structural diversity. nih.govmdpi.com

Etherification: The conversion of the hydroxyl group to an ether is another important transformation. For instance, the reaction of 1-indanol (B147123) can be directed towards either oxidation or etherification depending on the catalyst and conditions. Using a soluble palladium catalyst like (RCN)₂PdCl₂, di(1-indanyl) oxide can be formed in high yield, even without a base. researchgate.net This suggests a competitive pathway where the neutral palladium catalyst acts as an electrophile, facilitating the etherification reaction. researchgate.net Modern catalytic systems are continuously being developed to make etherification more efficient and environmentally friendly. youtube.com

Table 2: Reactions of the Hydroxyl Group

| Reaction Type | Reagents | Substrate Class | Product Type | Key Features | Reference |

| Chemoselective O-Acylation | Acyl Chloride, CF₃CO₂H or MeSO₃H | Hydroxyamino acids | O-Acyl hydroxyamino acid salt | Selective for O-acylation by protonating the amine. | frontiersin.org |

| Etherification | (RCN)₂PdCl₂ | 1-Indanol | Di(1-indanyl) oxide | Palladium-catalyzed reaction. | researchgate.net |

| Enzymatic Esterification | Carboxylic Acid, Lipase | Phenolic compounds | Phenyl ester | Green chemistry approach with high selectivity. | nih.govmdpi.com |

Cyclization Reactions and Formation of Complex Ring Structures

The bifunctional nature of this compound and its analogs makes them excellent precursors for constructing more complex heterocyclic systems through intramolecular or intermolecular cyclization reactions.

These reactions often leverage the nucleophilicity of the amino and hydroxyl groups to react with another functional group within the same molecule or with an external reagent. For example, prodrug strategies have been developed where an intramolecular cyclization-elimination reaction, often involving an amino group attacking a carbonyl moiety, is the key step for drug release. mdpi.com An efficient synthesis of 2-aminoindane-2-carboxylic acid has been reported that involves an intramolecular cyclization as the key step. After a monoalkylation step, the intermediate is cyclized under basic conditions (NaO-t-Bu in DMF) to form the indane ring system in high yield. nih.gov Similarly, complex heterocyclic structures like 1,3-oxazinane-2,5-diones can be synthesized through the Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones, which are derived from α-amino acids. frontiersin.org The synthesis of 3-aminochroman derivatives has also been achieved starting from serine, where the formation of the benzopyran ring occurs via a radical cyclization step. researchgate.net

Table 3: Cyclization Reactions

| Reaction Type | Substrate Type | Reagents/Conditions | Product | Key Features | Reference |

| Intramolecular Alkylation | Monoalkylated Ni(II)-complex of glycine (B1666218) Schiff base | NaO-t-Bu, DMF | 2-Aminoindane-2-carboxylic acid derivative | Forms the indane ring via cyclization. | nih.gov |

| Intramolecular Aminolysis | Prodrug with terminal amine and ester | pH 7.4 | Cyclic amide + released drug | Cyclization-elimination mechanism for drug release. | mdpi.com |

| Radical Cyclization | Serine-derived precursor | Radical initiator | 3-Aminochroman derivative | Forms a new heterocyclic ring fused to the benzene ring. | researchgate.net |

| Brønsted Acid-Catalyzed Cyclization | N-Cbz-protected diazoketone | Silica-supported HClO₄ | 1,3-Oxazinane-2,5-dione | Metal-free cyclization to form a six-membered heterocycle. | frontiersin.org |

Reduction and Oxidation Reactions of Related Moieties

Redox reactions are fundamental in the synthesis of aminoindanols and for modifying the oxidation state of the carbocyclic ring.

Reduction: The synthesis of aminoindanol (B8576300) analogs often involves the reduction of a ketone or other functional groups. For example, cis-1-amino-2-indanol can be synthesized from 2-indanone. researchgate.net A key strategy involves the reduction of a nitro group, introduced onto the indanone ring, to an amino group. researchgate.net The reduction of an indanone to an indanol is another critical step. The asymmetric reduction of 2-tosyloxy-1-indanone with chiral borane (B79455) reagents is a method to produce optically active cis-aminoindanols, showcasing stereoselective reduction. wikipedia.org

Oxidation: The oxidation of an indanol to the corresponding indanone is a common transformation. The transfer dehydrogenation of 1-indanol over a heterogeneous palladium catalyst using cyclohexene (B86901) as a hydrogen acceptor is one such method. sigmaaldrich.com The competition between oxidation and etherification of 1-indanol can be controlled by the choice of the palladium catalyst system. Anionic catalysts like [PdCl₄]²⁻ tend to favor oxidation to 1-indanone, while neutral catalysts promote etherification. researchgate.net

Table 4: Reduction and Oxidation Reactions

| Reaction Type | Substrate | Reagents/Conditions | Product | Key Features | Reference |

| Nitro Group Reduction | Nitro-substituted indanone | H₂, Catalyst | Amino-substituted indanone | Converts a nitro group to a primary amine. | researchgate.net |

| Ketone Reduction | 2-Tosyloxy-1-indanone | (-)-B-Chlorodiisopinocampheylborane | Optically active indanol | Asymmetric reduction to control stereochemistry. | wikipedia.org |

| Alcohol Oxidation (Dehydrogenation) | 1-Indanol | Pd catalyst, cyclohexene | 1-Indanone | Transfer dehydrogenation reaction. | sigmaaldrich.com |

| Alcohol Oxidation | 1-Indanol | [PdCl₄]²⁻ catalyst | 1-Indanone | Anionic Pd catalyst favors oxidation over etherification. | researchgate.net |

Advanced Spectroscopic and Structural Characterization of 3 Amino 2,3 Dihydro 1h Inden 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the molecular structure can be assembled.

¹H NMR Analysis of 3-amino-2,3-dihydro-1H-inden-5-ol and its Derivatives

The ¹H NMR spectrum of this compound provides critical information about the number and environment of protons in the molecule. The spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the five-membered ring, and the protons of the amino and hydroxyl groups.

The aromatic region would typically display signals for the three protons on the benzene (B151609) ring. Their splitting patterns and coupling constants would confirm their relative positions (ortho, meta, para) to the hydroxyl group and the fused cyclopentyl ring. For the indane core, the protons on the aliphatic portion (at C1, C2, and C3) would appear as multiplets in the upfield region of the spectrum. The diastereotopic protons at the C2 position would likely exhibit complex splitting due to both geminal and vicinal coupling. The methine proton at C3, adjacent to the amino group, would also show a distinct multiplet.

In derivatives, such as the hydrochloride salt, the chemical shifts of nearby protons, particularly the C3 proton and the amino group protons, would be significantly affected due to the electronic effect of the ammonium (B1175870) group. chemicalbook.com The exchangeable protons of the -OH and -NH₂ groups can sometimes be identified by D₂O exchange experiments, where their signals disappear from the spectrum.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.5 - 7.2 | d, dd, s |

| Phenolic OH | 4.5 - 8.0 | br s |

| C3-H (methine) | 3.5 - 4.5 | m |

| C1-H₂ (methylene) | 2.8 - 3.3 | m |

| C2-H₂ (methylene) | 1.8 - 2.7 | m |

| Amino NH₂ | 1.5 - 3.5 | br s |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. "br s" denotes a broad singlet, "d" a doublet, "dd" a doublet of doublets, and "m" a multiplet.

¹³C NMR and 2D NMR Techniques for Connectivity Assignments

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. youtube.com The number of signals confirms the molecular symmetry. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in its asymmetric structure. The chemical shifts indicate the type of carbon: aromatic carbons attached to oxygen will be significantly downfield, followed by other aromatic carbons, while the aliphatic carbons of the indane ring will appear in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C5 (C-OH) | 150 - 158 |

| Aromatic Quaternary C | 130 - 145 |

| Aromatic CH | 110 - 130 |

| C3 (C-N) | 50 - 60 |

| C1 | 30 - 40 |

| C2 | 30 - 40 |

Note: These are predicted values. Actual values may vary.

To definitively assign these signals and confirm the connectivity, 2D NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, helping to trace the connectivity of protons within the five-membered ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. mdpi.com It is crucial for identifying the connectivity between quaternary carbons (like those in the aromatic ring) and the rest of the molecule. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique ideal for polar and thermally labile molecules like this compound. wisc.edunih.gov The molecule is typically protonated in the positive ion mode to form the pseudomolecular ion [M+H]⁺. Given the molecular formula C₉H₁₁NO, the monoisotopic mass is 149.0841 g/mol . Therefore, the ESI-MS spectrum would be expected to show a prominent peak at an m/z of 150.0913. uni.lu

The technique is highly sensitive and can also be used to observe adducts with other cations present in the solution, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). uni.lu High-resolution mass spectrometry (HRMS) can determine the mass with high precision, which allows for the confirmation of the elemental composition.

Table 3: Predicted ESI-MS Adducts for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 150.09134 |

| [M+Na]⁺ | 172.07328 |

| [M+K]⁺ | 188.04722 |

| [M+NH₄]⁺ | 167.11788 |

Source: Data predicted using computational methods. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a robust technique for separating and identifying volatile and thermally stable compounds. Amino-phenols like this compound are generally not volatile enough for direct GC analysis due to their polar functional groups (-OH, -NH₂), which can lead to poor peak shape and thermal decomposition. nih.gov

Therefore, analysis by GC-MS requires a chemical derivatization step to convert the polar functional groups into less polar, more volatile moieties. sigmaaldrich.com Common derivatization agents include silylating agents (e.g., MTBSTFA) or acylating agents. sigmaaldrich.com After derivatization, the resulting compound can be analyzed by GC-MS. The mass spectrum obtained via electron ionization (EI) will show a molecular ion peak corresponding to the derivatized molecule and a characteristic fragmentation pattern that can be used for structural confirmation and identification in complex mixtures. The fragmentation of the parent compound, 5-indanol, under EI conditions shows characteristic losses related to the indane structure, which could provide a basis for interpreting the spectrum of the derivatized amino-indanol. nist.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several key absorption bands:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

N-H Stretch: One or two sharp to medium bands appearing around 3300-3500 cm⁻¹, characteristic of the primary amine. This may overlap with the O-H band.

C-H Aromatic Stretch: Signals appearing just above 3000 cm⁻¹.

C-H Aliphatic Stretch: Signals appearing just below 3000 cm⁻¹.

C=C Aromatic Stretch: Several sharp bands in the 1450-1600 cm⁻¹ region.

N-H Bend: A band around 1590-1650 cm⁻¹.

C-O Stretch: A strong band in the 1200-1260 cm⁻¹ range for the phenolic C-O bond.

C-N Stretch: A medium to weak band in the 1020-1250 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While polar bonds like O-H and C=O give strong IR signals, non-polar and symmetric bonds often produce strong Raman signals. For this compound, Raman spectroscopy would be particularly useful for observing:

C=C Aromatic Ring Vibrations: Strong signals in the 1500-1650 cm⁻¹ range are expected. researchgate.net

Symmetric C-H Stretching: Vibrations of the aliphatic and aromatic C-H bonds.

Indane Ring Breathing Modes: Skeletal vibrations of the fused ring system would provide a unique fingerprint.

Together, these spectroscopic methods provide a detailed and robust characterization of the molecular structure of this compound, confirming its identity and providing insight into its chemical properties.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and the supramolecular architecture of the crystal lattice. For a chiral molecule like this compound, single-crystal X-ray diffraction can unambiguously determine the absolute configuration of a specific enantiomer, provided a suitable crystal is obtained. The structure, conformation, and configuration of similar amino-sugar compounds have been successfully confirmed using this method. nih.govrsc.orgnih.gov

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The solid-state structure of this compound is dictated by a network of non-covalent intermolecular interactions. The molecule's functional groups—a primary amine, a hydroxyl group, and an aromatic ring—are all key contributors to the crystal packing.

Hydrogen Bonding: The amino (-NH₂) and hydroxyl (-OH) groups are excellent hydrogen bond donors and acceptors. It is anticipated that a robust network of hydrogen bonds would be a dominant feature in the crystal lattice. These interactions would likely involve the amine group of one molecule donating a hydrogen to the hydroxyl oxygen of a neighboring molecule, and vice-versa. This extensive hydrogen bonding network is crucial for the stability of the three-dimensional structure. nih.gov In a related structure, bis(2-hydroxy-2,3-dihydro-1H-inden-1-aminium) tetrachloridopalladate(II) hemihydrate, a complex network of O—H⋯O, N—H⋯O, O—H⋯Cl, and N—H⋯Cl hydrogen bonds dictates the crystal packing, forming a two-dimensional layered structure.

Table 1: Potential Intermolecular Interactions in Solid-State this compound

| Interaction Type | Participating Groups | Description |

| Hydrogen Bonding | Amino (-NH₂) and Hydroxyl (-OH) | The -NH₂ and -OH groups can act as both hydrogen bond donors and acceptors, leading to a strong, directional network that significantly influences the crystal's melting point and solubility. |

| Pi-Pi (π-π) Stacking | Indane Aromatic Ring | The aromatic rings of adjacent molecules can stack, contributing to the cohesive energy of the crystal through van der Waals and electrostatic forces. |

| Van der Waals Forces | Aliphatic portion of the indane ring | Weaker, non-specific interactions that contribute to the overall packing efficiency. |

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (e.g., Optical Rotation, Circular Dichroism)

Chiroptical spectroscopy techniques are indispensable for characterizing chiral molecules like this compound. These methods rely on the differential interaction of chiral substances with polarized light.

Optical Rotation: A fundamental property of chiral compounds is their ability to rotate the plane of plane-polarized light. This phenomenon, known as optical rotation, is measured using a polarimeter. The specific rotation, [α], is a characteristic physical constant for a given enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). The (R)- and (S)-enantiomers of this compound would exhibit equal but opposite optical rotations. This allows for the determination of enantiomeric excess (e.e.) in a non-racemic sample.

Circular Dichroism (CD): Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical features of a molecule, particularly the absolute configuration of stereogenic centers and the conformational properties in solution. For this compound, the aromatic chromophore would likely give rise to distinct CD signals. HPLC systems can be coupled with CD detectors to simultaneously assess purity and determine the chiral nature of eluting peaks. nih.gov This can be a powerful tool for the quantitative determination of enantiomeric impurities. nih.gov

Table 2: Illustrative Chiroptical Data for Enantiomers of this compound

| Property | (R)-enantiomer | (S)-enantiomer | Racemate |

| Specific Rotation [α]D20 | Hypothetical: +X° | Hypothetical: -X° | 0° |

| Circular Dichroism (λmax) | Hypothetical: Positive Cotton Effect | Hypothetical: Negative Cotton Effect | No Signal |

Note: The specific values (X) are hypothetical and would need to be determined experimentally.

Advanced Chromatographic Techniques for Purity and Isomer Separation (e.g., HPLC, UPLC, GC)

Advanced chromatographic techniques are essential for the separation, purification, and analytical assessment of this compound, including the critical separation of its enantiomers. youtube.comcat-online.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are the most powerful and widely used techniques for the analysis of non-volatile compounds like this compound. For the separation of its enantiomers, chiral stationary phases (CSPs) are required. scas.co.jpsigmaaldrich.comsigmaaldrich.com

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective for resolving a wide range of chiral compounds, including amines and alcohols. yakhak.org Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly well-suited for the direct analysis of underivatized amino acids and their analogues in reversed-phase or polar ionic modes. sigmaaldrich.com

Detection: A standard UV detector would be suitable, as the indane ring is a strong chromophore. Coupling with a mass spectrometer (LC-MS) would provide additional structural confirmation.

Gas Chromatography (GC): GC is a high-resolution separation technique, but it is generally limited to volatile and thermally stable compounds. nih.gov Due to the polar amine and hydroxyl groups, this compound is non-volatile and would require derivatization prior to GC analysis. sigmaaldrich.com

Derivatization: A common approach is silylation, where active hydrogens on the amine and hydroxyl groups are replaced with a nonpolar group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.govsigmaaldrich.com This process increases the volatility and thermal stability of the analyte. sigmaaldrich.com

Chiral GC: For the separation of enantiomers, a chiral GC column would be used after derivatization.

Detection: Mass spectrometry (GC-MS) is the preferred detection method, as it provides both quantitative data and structural information from the fragmentation pattern of the derivatized analyte. nih.govunina.it

Table 3: Representative Chromatographic Conditions for Chiral Analysis

| Technique | Column Type | Mobile/Carrier Phase (Illustrative) | Derivatization | Detector |

| Chiral HPLC/UPLC | Polysaccharide-based CSP (e.g., Chiralpak®) | Hexane/Ethanol/Diethylamine | Not required | UV, CD, MS |

| Chiral GC | Chiral Capillary Column (e.g., CHIRALDEX®) | Helium | Silylation (e.g., with MSTFA or MTBSTFA) | MS (Mass Spectrometer) |

Computational and Chemoinformatics Studies of 3 Amino 2,3 Dihydro 1h Inden 5 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure of a molecule. These calculations can predict various properties of 3-amino-2,3-dihydro-1H-inden-5-ol, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The insights gained from these calculations are critical for predicting the molecule's reactivity. For instance, regions with high electron density are likely sites for electrophilic attack, while areas with low electron density are susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. These theoretical calculations provide a microscopic explanation of complex reaction schemes, which can help in designing synthetic pathways or understanding metabolic transformations. mdpi.com

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO | PubChem uni.lu |

| Molecular Weight | 149.19 g/mol | PubChem nih.gov |

| XLogP3 | 0.9 | PubChem nih.gov |

| Hydrogen Bond Donors | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptors | 2 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| Exact Mass | 149.084063974 Da | PubChem nih.gov |

| Polar Surface Area | 46.3 Ų | PubChem nih.gov |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jocpr.comnih.gov This method is crucial for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. jocpr.comdrugdiscoverynews.com

The process involves preparing the 3D structures of both the ligand and the target protein. Docking software, such as HEX or Autodock, then samples a large number of possible conformations and orientations of the ligand within the protein's binding site. jocpr.comajchem-a.com The resulting poses are scored based on factors like intermolecular forces, providing a prediction of the most stable binding mode. ajchem-a.com

Docking simulations predict how this compound fits into the active site of a target protein, identifying key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues. ajchem-a.complos.org The strength of these interactions is quantified by a binding energy or docking score, which estimates the binding affinity. researchgate.net A lower binding energy generally indicates a more stable and potent interaction. mdpi.comnih.gov For example, in studies of similar heterocyclic compounds, binding energies ranging from -5.8 to -11.12 kcal/mol have been reported, indicating strong affinity for their respective targets. researchgate.netmdpi.com Analysis of these binding modes can explain the differential selectivity of ligands for various targets. plos.org

Table 2: Example of Molecular Docking Results for Structurally Related Scaffolds

| Compound Scaffold | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Thieno[2,3-b]pyridine Derivative researchgate.net | Nicotinate Mononucleotide Adenylyltransferase | -11.12 | Not Specified |

| Spiro[indole-3,4′-pyridine] Derivative mdpi.comnih.gov | PqsR of Pseudomonas aeruginosa | -8.2 | Not Specified |

| Indane-1,3-dione Derivative ajchem-a.com | InhA of Mycobacterium tuberculosis | -10.38 | Not Specified |

| Thiazolo[3,2-a]pyridine Derivative nih.gov | α-amylase | -7.43 | Trp58, Tyr62, Gln63, Asp197 |

Structure-based drug design (SBDD) uses the 3D structural information of a target to rationally design new therapeutic agents. drugdiscoverynews.comnih.gov The this compound framework can be considered a "privileged scaffold," a molecular structure capable of binding to multiple biological targets. mdpi.com

In SBDD, this scaffold serves as a starting point. nih.gov Computational chemists can modify the scaffold by adding or altering functional groups to optimize its interaction with a target's binding site. nih.gov For instance, if docking studies reveal a nearby hydrophobic pocket in the target protein, a hydrophobic group could be added to the indene (B144670) ring to enhance binding. This iterative cycle of computational design, chemical synthesis, and biological testing is a cornerstone of modern drug discovery. drugdiscoverynews.comresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. plos.org MD simulations calculate the motion of atoms over time, providing insights into the flexibility of the ligand and protein and the stability of their complex. ajchem-a.com

Starting from the best-docked pose, an MD simulation can reveal whether the ligand remains stably bound in the active site or if it moves away. plos.org Key parameters analyzed include the Root Mean Square Deviation (RMSD), which measures the average change in displacement of atoms, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of different parts of the protein-ligand complex. nih.govajchem-a.com A stable complex will show low RMSD values over the simulation time, typically nanoseconds. nih.govajchem-a.com These simulations are critical for validating docking results and confirming the stability of predicted binding modes. plos.org

In Silico ADMET Prediction and Pharmacokinetic Modeling

Before a compound can become a drug, it must possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov In silico tools and models can predict these properties early in the drug discovery process, reducing the risk of late-stage failures. nih.gov

For this compound, various web-based servers and software can predict its ADMET profile. These predictions are based on its chemical structure and include parameters like gastrointestinal absorption, blood-brain barrier penetration, potential for metabolism by cytochrome P450 enzymes, and various toxicity endpoints. ajchem-a.com Models like Lipinski's Rule of Five help assess the compound's "drug-likeness."

Table 3: Predicted ADMET Profile for this compound

| ADMET Property | Prediction | Interpretation |

| Absorption | ||

| GI Absorption | High | Likely to be well-absorbed from the gut. |

| Lipinski's Rule of Five | Yes (0 violations) | Good oral bioavailability is likely. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | Yes | May cross the BBB to act on central nervous system targets. |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |

| Excretion | ||

| Prediction data not readily available | ||

| Toxicity | ||

| AMES Toxicity | No | Unlikely to be mutagenic. |

| hERG I Inhibitor | No | Low risk of cardiac toxicity. |

| This data is generated from predictive models and requires experimental validation. |

Chemoinformatics Databases and Data Mining (e.g., ChEMBL, BindingDB)

Chemoinformatics databases are critical resources that curate vast amounts of chemical and biological data. Databases like ChEMBL, PubChem, and BindingDB contain information on millions of compounds, including their structures, bioactivities against various targets, and physicochemical properties. uni.luebi.ac.uk

Mining these databases can reveal known biological activities for this compound or structurally similar compounds. This information can help identify potential biological targets, predict off-target effects, or guide the design of new studies. While specific bioactivity data for this compound itself may be limited, the data on related indane or aminophenol derivatives can provide valuable starting points for investigation. For instance, ChEMBL is a manually curated database of bioactive molecules that aids in translating genomic information into new drugs. ebi.ac.uk

Predicted Collision Cross Section (CCS) Analysis for Ion Mobility Mass Spectrometry

Ion mobility-mass spectrometry (IM-MS) is a powerful analytical technique that separates ions based on their size, shape, and charge as they drift through a buffer gas under the influence of an electric field. nih.gov A key parameter derived from these measurements is the collision cross section (CCS), which is a measure of the ion's rotationally averaged surface area. The CCS value is a characteristic property of an ion and can aid in its identification and the characterization of its three-dimensional structure.

For this compound, predicted CCS values have been calculated for various adducts of the molecule. uni.lu These predictions are based on computational models and provide an estimation of the CCS values that would be observed in an experimental IM-MS analysis. Such data is crucial for the tentative identification of the compound in complex mixtures before a certified reference standard is available.

The predicted CCS values for different ionic species of this compound are presented in the table below. These values were calculated using the CCSbase prediction tool. uni.lu The table includes the adduct type, the corresponding mass-to-charge ratio (m/z), and the predicted CCS value in square angstroms (Ų).

Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 150.09134 | 128.8 |

| [M+Na]+ | 172.07328 | 137.2 |

| [M-H]- | 148.07678 | 132.0 |

| [M+NH4]+ | 167.11788 | 152.1 |

| [M+K]+ | 188.04722 | 134.0 |

| [M+H-H2O]+ | 132.08132 | 124.0 |

| [M+HCOO]- | 194.08226 | 151.7 |

| [M+CH3COO]- | 208.09791 | 174.9 |

| [M+Na-2H]- | 170.05873 | 134.3 |

| [M]+ | 149.08351 | 125.4 |

| [M]- | 149.08461 | 125.4 |

Data sourced from PubChemLite. uni.lu

This comprehensive set of predicted CCS values for various adducts of this compound serves as a valuable reference for its potential detection and characterization using ion mobility-mass spectrometry.

Structure Activity Relationship Sar Studies of 3 Amino 2,3 Dihydro 1h Inden 5 Ol Derivatives

The Decisive Role of Stereochemistry in Biological Activity

The three-dimensional arrangement of atoms within a molecule, known as stereochemistry, can have a profound impact on its biological activity. In the case of 3-amino-2,3-dihydro-1H-inden-5-ol, the chiral center at the C3 position of the indan (B1671822) ring system means that the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-3-amino-2,3-dihydro-1H-inden-5-ol and (S)-3-amino-2,3-dihydro-1H-inden-5-ol.

While specific biological activity data for the individual enantiomers of this compound are not extensively detailed in publicly available research, the broader class of chiral amine compounds consistently demonstrates that stereochemistry is a critical determinant of their interaction with biological targets. It is a well-established principle in pharmacology that enantiomers of a drug can exhibit significantly different potency, efficacy, and even toxicity profiles. This is because biological targets, such as receptors and enzymes, are themselves chiral and will preferentially interact with one enantiomer over the other, akin to a key fitting into a specific lock.

For many centrally acting amines, one enantiomer often possesses the majority of the desired pharmacological activity, while the other may be inactive, less active, or contribute to undesirable side effects. Therefore, the synthesis and biological evaluation of the individual (R) and (S) enantiomers of this compound and its derivatives are crucial steps in the drug discovery process to identify the eutomer – the more active enantiomer – and to develop a safer and more effective therapeutic agent.

The Amino Group: A Key to Target Binding and Pharmacophore Design

The primary amino group at the C3 position is a fundamental feature of the this compound pharmacophore. A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity. The basicity of the amino group allows it to become protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This positive charge is often crucial for forming a strong ionic interaction, or salt bridge, with a negatively charged amino acid residue, such as aspartate or glutamate, in the binding pocket of the target receptor or enzyme. nih.gov

Pharmacophore models for many biogenic amine receptors, such as dopamine (B1211576) and serotonin (B10506) receptors, consistently feature a positive ionizable group as a key interaction point. nih.gov The precise location and orientation of this amino group within the indan scaffold are critical for optimal alignment and binding affinity with the target. Any modification to this group, such as converting it to a secondary or tertiary amine, or altering its position on the indan ring, would be expected to significantly impact the compound's biological activity.

The Hydroxyl Group: A Modulator of Efficacy and Selectivity

The position of the hydroxyl group on the aromatic ring is critical. For instance, in related classes of compounds, the presence and location of hydroxyl groups can dramatically alter the binding affinity and selectivity for different receptor subtypes. Furthermore, the hydroxyl group can influence the compound's pharmacokinetic properties, such as its solubility and metabolism. For example, it can be a site for glucuronidation or sulfation, which are common metabolic pathways for phenolic compounds.

Fine-Tuning Activity Through Substituents on the Indan Ring System

The indan ring system of this compound provides a versatile scaffold for introducing various substituents to modulate the compound's pharmacological properties. The nature, size, and position of these substituents can have a profound impact on the molecule's affinity for its biological target, its selectivity over other targets, and its metabolic stability.

For the closely related 2-aminoindane derivatives, structure-activity relationship studies have shown that substituents on the aromatic ring can dramatically alter their activity at monoamine transporters. For example, the addition of a methylenedioxy group to form 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI) or an iodine atom to create 5-iodo-2-aminoindane (B145790) (5-IAI) enhances the interaction with the serotonin transporter (SERT) and norepinephrine (B1679862) transporter (NET). nih.gov In contrast, the parent compound, 2-aminoindane (2-AI), shows a preference for the norepinephrine transporter. nih.gov

These findings suggest that the electronic and steric properties of substituents on the benzene (B151609) ring of this compound can be strategically modified to fine-tune its selectivity profile.

Table 1: Pharmacological Profile of Selected 2-Aminoindane Derivatives

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

|---|---|---|---|

| 2-Aminoindane (2-AI) | 1300 | 47 | 3300 |

| 5,6-Methylenedioxy-2-aminoindane (MDAI) | 1100 | 160 | 130 |

| 5-Iodo-2-aminoindane (5-IAI) | 2400 | 120 | 110 |

Data from Simmler et al., 2014. nih.gov IC50 values represent the concentration of the compound required to inhibit 50% of the transporter activity.

The Quest for Novel Analogs with Enhanced Potency and Selectivity

The development of novel analogs of this compound with improved potency and selectivity is a key objective in medicinal chemistry. This involves the rational design and synthesis of new molecules with targeted modifications to the core structure. Based on the SAR principles discussed, several strategies can be employed.

One approach is to explore a wider range of substituents on the aromatic ring to optimize interactions with the target and enhance selectivity. This could involve introducing electron-donating or electron-withdrawing groups, as well as groups of varying sizes, to probe the steric and electronic requirements of the binding pocket.

Another strategy involves modification of the amino group. While the primary amine is often crucial, converting it to specific secondary or tertiary amines can sometimes lead to improved selectivity or pharmacokinetic properties. Additionally, exploring different positions for the amino group on the aliphatic portion of the indan ring could lead to novel activity profiles.

The synthesis of conformationally restricted analogs is another powerful approach. By introducing additional rings or bulky groups, the flexibility of the molecule can be reduced, locking it into a more bioactive conformation and potentially increasing both potency and selectivity.

SAR Strategies for Minimizing Off-Target Effects

A major challenge in drug development is minimizing off-target effects, where a drug interacts with unintended biological targets, leading to side effects. SAR studies are crucial for identifying the structural features that contribute to these off-target interactions.

For aminoindan derivatives, off-target effects can arise from interactions with a range of receptors and transporters in the central nervous system. By systematically modifying the structure and assessing the activity at a panel of off-targets, it is possible to identify modifications that reduce these unwanted interactions while maintaining or improving the desired activity.

For example, if an analog shows high affinity for an unwanted receptor, modifications can be made to introduce steric hindrance or unfavorable electronic interactions that disrupt binding to that off-target. This could involve adding a bulky group at a position that is tolerated by the desired target but not by the off-target. Chemical modifications to improve the metabolic stability of the compound can also help in reducing the formation of active metabolites that may have their own off-target profiles. nih.gov

Biological Activity and Pharmacological Research of 3 Amino 2,3 Dihydro 1h Inden 5 Ol

In Vitro Pharmacological Profiling

No public data is available.

No public data is available.

No public data is available.

No public data is available.

No public data is available.

No public data is available.

In Vivo Efficacy Studies

No public data is available.

Evaluation of Therapeutic Efficacy and Dose-Response Relationships

No published studies were found that evaluate the therapeutic efficacy or establish dose-response relationships for 3-amino-2,3-dihydro-1H-inden-5-ol in any disease model. Research on the biological perspective of other, structurally different, β-amino acid heterocyclic derivatives has been conducted, but this cannot be extrapolated to this compound. mdpi.com

Analysis of Biomarkers and Histopathological Changes

In the absence of any in vivo studies, there is no data on biomarkers or histopathological changes that would result from treatment with this compound.

Mechanistic Investigations of this compound Action

There is no available information regarding the molecular mechanisms of action for this compound.

Elucidation of Molecular Mechanisms of Action

The specific molecular pathways affected by this compound have not been elucidated in the available literature.

Interaction with Specific Biological Targets and Pathways

No biological targets or signaling pathways have been identified for this compound.

Potential for Modulating Tumor Growth and Metastasis

There are no studies available that investigate the potential of this compound to modulate tumor growth or metastasis.

Neuropharmacological Effects of Aminoindan Derivatives

The indane framework, a fused aromatic and aliphatic ring system, serves as a versatile scaffold for developing therapeutic molecules, particularly those targeting the central nervous system. researchgate.net Aminoindan derivatives, a key class of these compounds, have been investigated for a range of neuropharmacological activities, including neuroleptic and neuroprotective properties. researchgate.net

A significant area of research for aminoindan derivatives has been their interaction with monoamine systems in the brain. encyclopedia.pub Monoamines such as serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE) are crucial neurotransmitters, and substances that modulate their activity can have profound effects on mood, cognition, and motor control. Many aminoindan derivatives act as monoamine transporter inhibitors, affecting the reuptake of these neurotransmitters and thereby increasing their synaptic availability. nih.govnih.gov

Research into 2-aminoindan (B1194107) (2-AI) and its ring-substituted analogues has provided detailed insights into these structure-activity relationships. nih.gov 2-AI itself is a selective substrate for NET and DAT. nih.gov However, adding substituents to the aromatic ring can dramatically increase potency at SERT. nih.gov For instance, 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI) and 5-iodo-2-aminoindane (B145790) (5-IAI) show a preference for inhibiting SERT and NET and promoting serotonin release. nih.gov In contrast, 2-AI primarily interacts with the norepinephrine transporter. nih.gov

Furthermore, some aminoindanes have been identified as potent inhibitors of monoamine oxidase-B (MAO-B), an enzyme that metabolizes dopamine. encyclopedia.pub Inhibition of MAO-B leads to increased dopamine levels in the brain, a mechanism that is therapeutically valuable in the management of Parkinson's disease. encyclopedia.pub This line of research led to the development of rasagiline, an aminoindan derivative used as a treatment for Parkinson's disease. encyclopedia.pub

In addition to their effects on monoamine transporters and enzymes, certain aminoindan derivatives have been found to bind to α2-adrenergic receptors. nih.gov This interaction adds another layer of complexity to their neuropharmacological profiles, as these receptors are also involved in regulating neurotransmitter release. nih.gov

Comparative Pharmacological Studies with Related Aminoindan and Indene (B144670) Compounds

Comparative studies of various aminoindan and indene compounds highlight the fine-tuning of pharmacological activity that can be achieved through structural modifications. The indane scaffold provides a rigid framework that allows for systematic exploration of how different functional groups impact biological targets. researchgate.net

The primary focus of comparative studies within the aminoindan class has been on their activity as monoamine transporter inhibitors and releasing agents. The selectivity for catecholamine transporters (DAT and NET) versus the serotonin transporter (SERT) is a key differentiator.

| Compound | Primary Transporter Interaction | Selectivity Profile | Reference |

|---|---|---|---|

| 2-Aminoindane (2-AI) | Substrate for NET and DAT | Selective for catecholamine transporters over SERT | nih.gov |

| 5,6-Methylenedioxy-2-aminoindane (MDAI) | Inhibits SERT and NET, releases 5-HT | Moderately selective for SERT and NET over DAT | nih.govnih.gov |

| 5-Iodo-2-aminoindane (5-IAI) | Inhibits SERT and NET, releases 5-HT | Preferential for SERT and NET | nih.gov |

| N-methyl-2-aminoindane (NM-2-AI) | - | - | encyclopedia.pub |

| 5-Methoxy-2-aminoindane (5-MeO-AI) | Substrate for SERT, NET, and DAT | Some selectivity for SERT | nih.gov |

| 5-methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine (MMAI) | Substrate for SERT | Highly selective for SERT over NET and DAT | nih.gov |

As the table illustrates, ring substitution on the 2-aminoindan structure markedly alters its interaction with monoamine transporters. nih.gov Unsubstituted 2-AI is selective for the catecholamine transporters, but the addition of groups like a methylenedioxy (MDAI) or methoxy (B1213986) (5-MeO-AI) ring substituent increases potency at the serotonin transporter. nih.gov MMAI demonstrates high selectivity for SERT, with a 100-fold lower potency at NET and DAT. nih.gov

Beyond the aminoindans, related indene compounds also serve as important scaffolds in medicinal chemistry. researchgate.net For example, indanone derivatives have been investigated as cholinesterase inhibitors for potential use in treating Alzheimer's disease. researchgate.net Comparative studies also extend to how these compounds interact with other receptors. For instance, 2-AI and its derivatives show moderate to high affinity for α2-adrenoceptor subtypes, a feature not prominent in all classes of monoamine reuptake inhibitors. nih.gov

While detailed comparative data for this compound is not extensively available in the reviewed literature, the principles derived from studies of its 2-amino isomers provide a valuable predictive framework. The position of the amino group and the nature of the phenolic hydroxyl group on the aromatic ring would be expected to significantly influence its binding affinity and selectivity for various neurochemical targets, including monoamine transporters and receptors.

Potential Therapeutic Applications of 3 Amino 2,3 Dihydro 1h Inden 5 Ol and Its Analogs

Oncology: Cancer Progression and Metastasis Inhibition

The search for novel anticancer agents is a cornerstone of pharmaceutical research. While numerous indole (B1671886) derivatives have been investigated for their antiproliferative and anti-angiogenic properties, specific studies on 3-amino-2,3-dihydro-1H-inden-5-ol in the context of cancer are not readily found in the scientific literature.

Research into related structures, such as 6-substituted aminoindazole derivatives, has shown some promise. For instance, certain compounds from this class have been designed as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, an important target in cancer immunotherapy. researchgate.net One such derivative, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, demonstrated potent anti-proliferative activity in human colorectal cancer cells. researchgate.net However, it is crucial to note that these are structurally distinct from this compound, and any extrapolation of their biological activity would be speculative.

The development of amino acid analogs as potential cancer drugs is another area of active investigation. promegaconnections.com The principle behind this approach is to exploit the increased metabolic demands of cancer cells, particularly for amino acids like glycine (B1666218), by introducing molecular mimics that can disrupt these pathways. promegaconnections.com While this is a valid strategy, there is no specific evidence to suggest that this compound has been explored in this context.

Fibrotic Diseases: Modulation of Disease Pathways

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, lead to organ damage and failure. The development of anti-fibrotic therapies is a significant unmet medical need. Current research is exploring a variety of natural and synthetic compounds for their ability to modulate fibrotic pathways. nih.gov For example, studies on natural compounds like bufalin (B1668032) and lycorine (B1675740) have led to the identification of derivatives with potent anti-fibrotic properties in human cardiac fibroblasts. nih.gov

Despite these advances in the field, there is a clear absence of published research specifically investigating the effects of This compound or its close analogs on fibrotic diseases. The potential of this compound to modulate fibroblast activation, collagen deposition, or other key processes in fibrosis remains an open question for future research.

Inflammatory and Autoimmune Diseases (e.g., Inflammatory Bowel Disease)

Chronic inflammation is a hallmark of many autoimmune diseases, including inflammatory bowel disease (IBD). Therapeutic strategies often focus on modulating the immune response and reducing inflammation. Natural products and their derivatives are being extensively studied for their anti-inflammatory properties. nih.gov

While the broader class of amino acid derivatives has been explored in the context of inflammation and autoimmune disorders, there is no specific research available on the effects of This compound in models of inflammatory or autoimmune diseases. Its potential to modulate cytokine production, immune cell function, or other inflammatory pathways has not been reported.

General Drug Development and Lead Compound Optimization

The aminoindanol (B8576300) scaffold, particularly cis-1-amino-2-indanol, is a well-established building block in medicinal chemistry. researchgate.netmdpi.com Its most notable application is as a key intermediate in the synthesis of Indinavir, an HIV protease inhibitor. researchgate.net This demonstrates the value of the aminoindanol core in constructing complex and biologically active molecules.

The principles of lead optimization in drug design involve modifying a basic chemical scaffold to enhance its potency, selectivity, and pharmacokinetic properties. frontiersin.org Structure-activity relationship (SAR) studies are crucial in this process, guiding the chemical modifications to achieve the desired therapeutic profile. frontiersin.org While these principles would undoubtedly apply to the development of drugs based on the this compound scaffold, there is no public record of such optimization efforts for the therapeutic areas discussed in this article.

Future Research Directions and Translational Perspectives for 3 Amino 2,3 Dihydro 1h Inden 5 Ol

Design and Synthesis of Next-Generation Derivatives

The future of 3-amino-2,3-dihydro-1H-inden-5-ol in drug discovery is intrinsically linked to the design and synthesis of novel derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. Synthetic strategies will likely focus on modifying the core indane structure and its functional groups. Methodologies such as one-pot multi-component reactions, which have proven effective in creating complex heterocyclic systems, could be adapted for the efficient production of diverse libraries of this compound analogs. scielo.org.zamdpi.com For instance, the introduction of various substituents on the aromatic ring or the amino group could modulate the compound's electronic and steric properties, thereby influencing its interaction with biological targets.

Furthermore, the application of microwave-assisted organic synthesis could accelerate the derivatization process, allowing for rapid access to a wide range of novel compounds for biological screening. nih.gov The synthesis of derivatives bearing different heterocyclic moieties, such as pyrimidines or thiophenes, could also be explored to expand the chemical space and potentially uncover new pharmacological activities. nih.govashdin.com

Combination Therapy Strategies

To enhance therapeutic efficacy and potentially overcome resistance mechanisms, future research should explore the use of this compound or its derivatives in combination with other established drugs. The rationale for such combinations would depend on the specific therapeutic area being targeted. For example, if a derivative shows promise as an anticancer agent, it could be combined with standard chemotherapeutic drugs or targeted therapies.

Clinical study designs for evaluating combination treatments are crucial. Rather than solely focusing on group-level benefits, future trials should aim to identify the percentage of patients who genuinely benefit from the combination therapy compared to monotherapy. nih.gov This patient-centric approach would provide a more accurate assessment of the clinical utility of adding a this compound derivative to an existing treatment regimen.

Clinical Translation Potential and Pre-clinical Development

The path to clinical translation for any new chemical entity, including derivatives of this compound, is a rigorous and multi-step process. Initial preclinical development will necessitate comprehensive in vitro and in vivo studies to establish a preliminary safety and efficacy profile. This includes assessing the compound's metabolic stability, potential for drug-drug interactions, and off-target effects.

Should a derivative demonstrate a favorable preclinical profile, the subsequent stages would involve Investigational New Drug (IND)-enabling studies, followed by phased clinical trials in humans. The design of these trials will be guided by the specific indication and the pharmacological properties of the molecule. For instance, if a derivative is developed for a neurological disorder, clinical endpoints would focus on relevant neurological and cognitive assessments.

Exploration of Novel Biological Targets

A critical avenue for future research is the identification and validation of novel biological targets for this compound and its analogs. The aminoindan scaffold is known to interact with various receptors and transporters in the central nervous system. For example, 2-aminoindan (B1194107) and its ring-substituted derivatives have been shown to interact with plasma membrane monoamine transporters (DAT, NET, and SERT) and α2-adrenergic receptors. nih.govresearchgate.net This suggests that derivatives of this compound could be rationally designed to modulate these targets with improved selectivity.

Furthermore, the trace amine-associated receptor 1 (TAAR1) has emerged as a promising target for various aminoindan derivatives, with some acting as potent agonists. wikipedia.org Investigating the activity of this compound and its future derivatives at TAAR1 could open up new therapeutic possibilities, particularly in the treatment of psychiatric and substance use disorders. wikipedia.org The potential for these compounds to interact with other receptor systems, such as serotonin (B10506) receptors, also warrants investigation. wikipedia.org

Table 1: Potential Biological Targets for Aminoindan Derivatives

| Target | Potential Therapeutic Area | Reference |

| Dopamine (B1211576) Transporter (DAT) | Neurological and Psychiatric Disorders | nih.gov |

| Norepinephrine (B1679862) Transporter (NET) | Neurological and Psychiatric Disorders | nih.gov |

| Serotonin Transporter (SERT) | Neurological and Psychiatric Disorders | nih.gov |

| α2-Adrenergic Receptors | Neurological and Cardiovascular Disorders | nih.gov |

| Trace Amine-Associated Receptor 1 (TAAR1) | Psychiatric and Substance Use Disorders | wikipedia.org |

| 5-HT2A Receptor | Neurological and Psychiatric Disorders | wikipedia.org |

Advanced Delivery Systems for this compound

To optimize the therapeutic potential of this compound and its derivatives, the development of advanced drug delivery systems is a key consideration. These systems can improve a drug's solubility, stability, and pharmacokinetic profile, and can also enable targeted delivery to specific tissues or cells, thereby enhancing efficacy and reducing systemic side effects.

One promising approach is the use of liposomes, which are versatile, biocompatible, and can encapsulate both hydrophilic and hydrophobic drug molecules. nih.govmdpi.com For a compound like this compound, its amphiphilic nature could allow for efficient loading into liposomal formulations. Another innovative strategy involves the use of adamantane-based drug delivery systems. mdpi.compensoft.net The unique properties of adamantane, including its lipophilicity and ability to form inclusion complexes, can be leveraged to create sophisticated drug carriers. mdpi.compensoft.net Nanoparticle-based systems, such as those derived from amino-dextran, also offer a versatile platform for drug delivery, with the potential for surface modification to achieve targeted delivery. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 3-amino-2,3-dihydro-1H-inden-5-ol?

- Synthesis : The compound can be synthesized via catalytic hydrogenation of substituted indene precursors or reductive amination of ketone intermediates. For enantiopure forms, enzymatic kinetic resolution using lipases (e.g., Chromobacterium viscosum lipase) has been employed to achieve high regioselectivity (38:1) and enantioselectivity (E = 48) .

- Characterization : Use high-resolution NMR (1H, 13C) to confirm the indane scaffold and amine/ol substituents. For stereochemical analysis, chiral HPLC with amylose-based columns or polarimetric measurements are recommended. X-ray crystallography (via SHELX programs) can resolve absolute configurations, though disordered atoms in the dihydroindene ring may require constrained refinement .

- Key Data : Molecular formula (C9H11NO), CAS 168902-76-9, PubChem CID 14873462, boiling point 292.3°C, PSA 46.25 .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability)?

- Contradiction Analysis : Cross-validate data using multiple techniques:

- Solubility : Compare experimental results (e.g., shake-flask method in polar solvents like DMSO) with computational predictions (via COSMO-RS or Hansen parameters).

- Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Discrepancies may arise from impurities (e.g., oxidation byproducts) or stereoisomer interconversion .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of (R)- and (S)-3-amino-2,3-dihydro-1H-inden-5-ol?

- Biocatalytic Resolution : Lipase-catalyzed hydrolysis of diesters (e.g., 1-dipentanoate) selectively cleaves one ester group, yielding (S)-monopentanoate (99% ee) and retaining (R)-dipentanoate. Subsequent hydrolysis under basic conditions provides enantiopure (R)-(+)-1 (CAS 169105-01-5) .

- Chiral Auxiliaries : Use Evans oxazolidinones or Ellman sulfinamides to induce asymmetry during ketone reduction. Monitor enantiomeric excess via Mosher ester analysis .

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodology :

- Optimize geometry at B3LYP/6-31G(d,p) level.

- Calculate HOMO-LUMO gaps to assess redox behavior (e.g., HOMO ≈ -5.2 eV for amine group reactivity).

- Use Mulliken charges to identify nucleophilic sites (e.g., hydroxyl oxygen) and molecular electrostatic potential (MEP) maps to predict hydrogen-bonding interactions .

Q. What challenges arise in crystallographic refinement of this compound derivatives?

- Disorder in Dihydroindene Rings : Partial occupancy of hydrogen atoms in the 2,3-dihydro scaffold complicates refinement. Apply SHELXL constraints (e.g., AFIX 66 for planar groups) and validate with R-factor convergence (<5%) .

- Hydrogen Bonding Networks : Use Olex2 or Mercury to model interactions between the hydroxyl/amine groups and solvent molecules (e.g., water or methanol) .

Q. How can researchers evaluate the pharmacological potential of this compound?

- In Silico Screening : Perform molecular docking (AutoDock Vina) against targets like NMDA receptors or serotonin transporters. Prioritize derivatives with low binding energies (ΔG < -8 kcal/mol).

- In Vitro Assays : Test antimicrobial activity (MIC against E. coli, S. aureus) using broth microdilution. Correlate results with logP values (predicted ≈1.8) to assess membrane permeability .

Methodological Best Practices

- Stereochemical Purity : Always validate enantiomeric excess (ee) using chiral stationary phases (e.g., Chiralpak IA) and compare optical rotations with literature values .

- Data Reproducibility : Document solvent purity (HPLC-grade), reaction atmospheres (N2/Ar), and storage conditions (-20°C under desiccation) to mitigate degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.